molecular formula C9H16ClNO B2991051 1-(Azepan-1-yl)-3-chloropropan-1-one CAS No. 92442-44-9

1-(Azepan-1-yl)-3-chloropropan-1-one

Cat. No.: B2991051
CAS No.: 92442-44-9
M. Wt: 189.68
InChI Key: QXRXQHZJJYVHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-3-chloropropan-1-one is an organic compound that belongs to the class of azepane derivatives. Azepane, a seven-membered nitrogen-containing heterocycle, forms the core structure of this compound. The presence of a chloro group and a ketone functional group makes this compound versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azepan-1-yl)-3-chloropropan-1-one can be synthesized through several methods. One common approach involves the reaction of azepane with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of azepane derivatives with different functional groups.

    Reduction: Formation of 1-(Azepan-1-yl)-3-chloropropanol.

    Oxidation: Formation of 1-(Azepan-1-yl)-3-chloropropanoic acid.

Scientific Research Applications

1-(Azepan-1-yl)-3-chloropropan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-chloropropan-1-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions can modulate the compound’s biological activity and its interaction with enzymes or receptors.

Comparison with Similar Compounds

  • 1-(Azepan-1-yl)-2-chloroethanone
  • 1-(Azepan-1-yl)-3-chloropropanol
  • 1-(Azepan-1-yl)-3-chloropropanoic acid

Comparison: 1-(Azepan-1-yl)-3-chloropropan-1-one is unique due to the presence of both a chloro group and a ketone functional group, which allows it to participate in a wide range of chemical reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

1-(azepan-1-yl)-3-chloropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c10-6-5-9(12)11-7-3-1-2-4-8-11/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRXQHZJJYVHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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